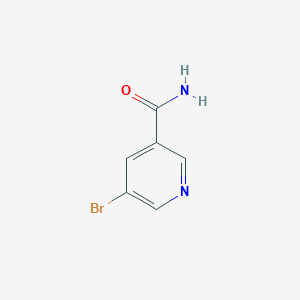
5-Bromonicotinamide
概述
描述
5-溴烟酰胺是一种有机化合物,属于烟酰胺类。这些是含有吡啶环的杂环芳香族化合物,在3位被羧酰胺基取代。 5-溴烟酰胺的分子式为C₆H₅BrN₂O,分子量为201.02 g/mol .
准备方法
合成路线和反应条件: 5-溴烟酰胺可以通过多种方法合成。一种常见的方法是烟酰胺的溴化。反应通常涉及在合适的溶剂和催化剂存在下使用溴或溴化剂。 反应条件,如温度和反应时间,经过优化以实现高产率和纯度 .
工业生产方法: 在工业环境中,5-溴烟酰胺的生产可能涉及大规模溴化过程,并对反应参数进行持续监测和控制。 使用先进的设备和自动化技术确保生产过程的质量一致性和效率 .
化学反应分析
反应类型: 5-溴烟酰胺会发生各种化学反应,包括:
取代反应: 在适当条件下,5-溴烟酰胺中的溴原子可以被其他亲核试剂,如胺或硫醇取代。
氧化和还原反应: 该化合物可以被氧化形成相应的氧化物,或被还原形成胺。
偶联反应: 它可以参与偶联反应,如铃木或赫克偶联,形成更复杂的分子.
常用试剂和条件:
取代反应: 在极性溶剂中使用叠氮化钠或硫氰酸钾等试剂。
氧化反应: 使用高锰酸钾或过氧化氢等氧化剂。
还原反应: 使用氢化锂铝或硼氢化钠等还原剂.
主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可以产生各种取代的烟酰胺,而氧化和还原反应可以产生相应的氧化物或胺 .
4. 科研应用
5-溴烟酰胺在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂的有机分子的构建块。
生物学: 该化合物因其潜在的生物活性而被研究,包括酶抑制和与生物分子的相互作用。
医学: 正在进行研究以探索其潜在的治疗应用,例如抗癌或抗菌特性。
工业: 它被用于开发新材料和化学工艺
科学研究应用
5-Bromonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes
作用机制
5-溴烟酰胺的作用机制涉及它与特定分子靶标的相互作用。一个已知的靶标是NAD(P)(+)-精氨酸ADP-核糖基转移酶,其中5-溴烟酰胺起抑制剂作用。 这种相互作用会影响各种细胞途径和过程,从而导致其观察到的生物学效应 .
类似化合物:
烟酰胺: 具有类似结构但没有溴取代的母体化合物。
5-氯烟酰胺: 类似的化合物,用氯原子代替溴。
5-氟烟酰胺: 一个相关的化合物,用氟原子取代.
独特性: 5-溴烟酰胺由于其独特的溴取代而具有独特的化学和生物特性。 这种取代会影响其反应性、溶解度和与分子靶标的相互作用,使其在特定研究应用中具有价值 .
相似化合物的比较
Nicotinamide: A parent compound with similar structure but without the bromine substitution.
5-Chloronicotinamide: A similar compound with a chlorine atom instead of bromine.
5-Fluoronicotinamide: A related compound with a fluorine atom substitution.
Uniqueness: 5-Bromonicotinamide is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, solubility, and interaction with molecular targets, making it valuable for specific research applications .
属性
IUPAC Name |
5-bromopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQRXZIMSKLRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182890 | |
| Record name | Nicotinamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28733-43-9 | |
| Record name | 5-Bromonicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28733-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028733439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromonicotinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicotinamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCT9J0CUP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has 5-bromonicotinamide been explored for medical applications?
A2: While not a drug itself, this compound has shown promise as a precursor for developing diagnostic tools. One study successfully synthesized 5-[123I]iodonicotinamide using this compound through halogen exchange iodination. [] This radiolabeled compound was then investigated for its potential as a brain imaging agent in rats. Results showed rapid brain uptake and clearance through the kidneys, suggesting that 5-[123I]iodonicotinamide, derived from this compound, could be useful for brain imaging. [] Further research is needed to explore its clinical applications fully.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
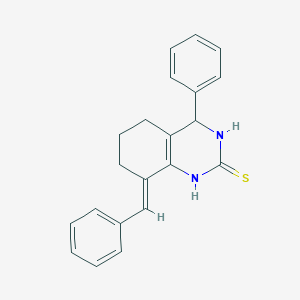
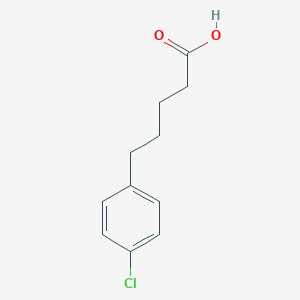
![4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline](/img/structure/B182873.png)
![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)

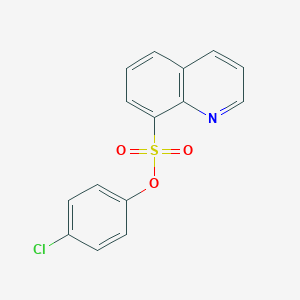

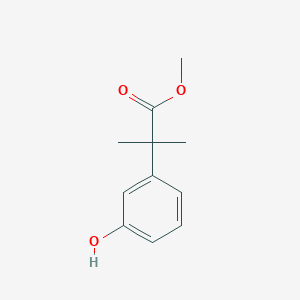
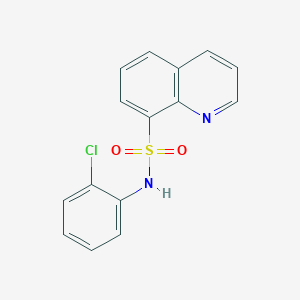
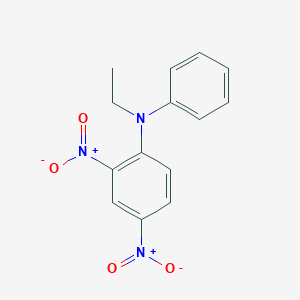
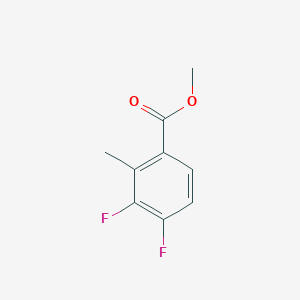
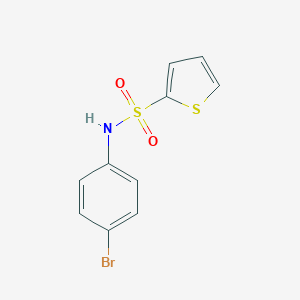
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
![Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate](/img/structure/B182894.png)
